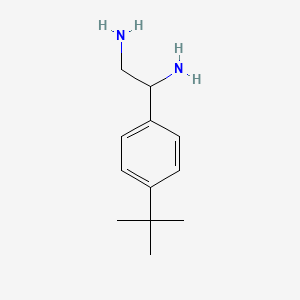

1-(4-Tert-butylphenyl)ethane-1,2-diamine

Description

Significance of Vicinal Diamines in Organic Synthesis and Catalysis

Vicinal diamines, which feature two amino groups on adjacent carbon atoms, are fundamental building blocks in the construction of a wide range of chemical entities. Their importance is underscored by their prevalence in pharmaceuticals, agrochemicals, and as ligands in transition-metal catalysis. The ability of the two nitrogen atoms to chelate to a metal center imparts unique reactivity and stability to the resulting complexes, making them powerful tools for synthetic chemists.

Overview of Arylethane-1,2-diamine Scaffolds and their Research Relevance

Within the broader family of vicinal diamines, those bearing an aryl group on the ethane (B1197151) backbone—arylethane-1,2-diamines—have garnered considerable attention. The aromatic ring provides a rigid framework and allows for electronic and steric tuning of the molecule's properties. Chiral versions of these diamines are especially sought after as ligands for asymmetric catalysis, a field dedicated to the selective synthesis of one enantiomer of a chiral molecule. The ability to control stereochemistry is paramount in drug development, where different enantiomers can have vastly different biological activities.

Scope and Research Focus on 1-(4-Tert-butylphenyl)ethane-1,2-diamine

This article focuses specifically on the chemical compound This compound . The introduction of a tert-butyl group at the para-position of the phenyl ring is a key structural feature. This bulky substituent can exert significant steric influence, which can be exploited to enhance selectivity in catalytic reactions and to control the packing of molecules in the solid state for the development of new materials. The electronic properties of the phenyl ring are also subtly modulated by the electron-donating nature of the tert-butyl group. The primary objective of this article is to provide a detailed account of the synthesis, characterization, and known applications of this specific diamine, highlighting its unique attributes and potential for future research.

Properties

Molecular Formula |

C12H20N2 |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

1-(4-tert-butylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C12H20N2/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11H,8,13-14H2,1-3H3 |

InChI Key |

CUGFGTWPUAZCMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CN)N |

Origin of Product |

United States |

Synthetic Strategies for 1 4 Tert Butylphenyl Ethane 1,2 Diamine

General Synthetic Routes to Arylethane-1,2-diamines

The synthesis of arylethane-1,2-diamines can be approached through several established routes. A common strategy involves the derivatization of styrenes. For instance, the Sharpless asymmetric aminohydroxylation of a substituted styrene (B11656) provides a direct route to a chiral amino alcohol, which can then be converted to the diamine. nih.govprinceton.eduresearchgate.netnih.gov This method offers good control over stereochemistry.

Another prevalent method is the ring-opening of aziridines. rsc.orgclockss.org Aziridines, which can be synthesized from alkenes, are susceptible to nucleophilic attack, leading to the formation of 1,2-disubstituted products. The choice of nucleophile and catalyst is crucial for achieving high regioselectivity and stereoselectivity. rsc.orgclockss.org Furthermore, the reduction of α-azido ketones or the reductive amination of α-amino ketones are also viable pathways to these diamine structures.

Stereoselective Synthesis of 1-(4-Tert-butylphenyl)ethane-1,2-diamine

Achieving stereocontrol is paramount in the synthesis of chiral diamines. For this compound, this can be accomplished through several methods, including the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary Approaches

Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. For the synthesis of diamines, a chiral auxiliary can be attached to a glycine (B1666218) equivalent, followed by diastereoselective alkylation or arylation.

A well-established chiral auxiliary is pseudoephedrine. nih.govharvard.educaltech.edu In a typical sequence, pseudoephedrine is acylated with a protected glycine derivative. The resulting amide can then be enolized and reacted with a suitable electrophile, such as a benzyl (B1604629) bromide derivative, with the stereochemistry of the addition being directed by the chiral auxiliary. Subsequent cleavage of the auxiliary and further functional group manipulations would yield the desired diamine. While specific examples for the 4-tert-butylphenyl group are not abundant in the literature, the general applicability of this method to a wide range of substrates suggests its potential for the synthesis of the target compound. caltech.edu

Table 1: Diastereoselective Alkylation using Pseudoephedrine Amides

| Electrophile | Diastereomeric Ratio (dr) | Reference |

| Benzyl Bromide | >95:5 | caltech.edu |

| Iodomethane | >95:5 | caltech.edu |

This table presents data for analogous reactions and is illustrative of the potential of this method.

Asymmetric Catalytic Methods (e.g., Hydrogenation of Imines, Ring-Opening of Aziridines)

Asymmetric catalysis offers a more atom-economical approach to chiral compounds. Key methods applicable to the synthesis of this compound include the asymmetric hydrogenation of imines and the asymmetric ring-opening of aziridines. rsc.orgrsc.org

Asymmetric Hydrogenation of Imines: This method involves the reduction of a C=N double bond in a prochiral imine using a chiral catalyst, typically a transition metal complex with a chiral ligand. For the synthesis of the target diamine, a suitable precursor would be an N-protected α-imino ketone or a related imine derived from 4-tert-butylacetophenone. The choice of chiral ligand is critical for achieving high enantioselectivity.

Asymmetric Ring-Opening of Aziridines: The catalytic aminolysis of meso-aziridines is a powerful strategy for the synthesis of C2-symmetric 1,2-diamines. rsc.org A key precursor for this route would be 2-(4-tert-butylphenyl)aziridine. The reaction of this aziridine (B145994) with an amine nucleophile in the presence of a chiral Lewis acid or Brønsted acid catalyst can lead to the enantioselective formation of the diamine. rsc.org For example, the ring-opening of meso-N-aryl aziridines with amines has been shown to be efficiently catalyzed by scandium triflate. rsc.org

A particularly relevant reaction is the Sharpless asymmetric aminohydroxylation of 4-tert-butylstyrene (B155148). nih.govprinceton.eduresearchgate.netnih.govrsc.org This reaction, catalyzed by an osmium complex with a chiral cinchona alkaloid-derived ligand, introduces an amino and a hydroxyl group across the double bond with high regio- and enantioselectivity. princeton.eduresearchgate.netnih.gov The resulting amino alcohol can then be converted to the diamine through standard functional group transformations, such as conversion of the hydroxyl group to a leaving group followed by substitution with an amine or an azide (B81097) and subsequent reduction. The use of tert-butyl carbamate (B1207046) as the nitrogen source in the aminohydroxylation has been shown to be advantageous in terms of yield and enantioselectivity. nih.gov

Table 2: Sharpless Asymmetric Aminohydroxylation of Styrene Derivatives

| Alkene | Chiral Ligand | Nitrogen Source | Enantiomeric Excess (ee) | Reference |

| Styrene | (DHQ)2PHAL | Ethyl carbamate | 94% | nih.gov |

| Styrene | (DHQD)2PHAL | Ethyl carbamate | 93% | nih.gov |

| 4-Methoxystyrene | (DHQ)2PHAL | tert-Butyl carbamate | ≥96% | nih.gov |

This table showcases the high enantioselectivities achievable with this method for related substrates.

Precursor and Intermediate Synthesis Relevant to the (4-Tert-butylphenyl)ethane-1,2-diamine Framework

The synthesis of this compound relies on the availability of key precursors. A crucial starting material is 4-tert-butylstyrene . This can be synthesized through various methods, including the Wittig reaction of 4-tert-butylbenzaldehyde (B1265539) or the dehydration of 1-(4-tert-butylphenyl)ethanol.

Another important intermediate is 2-(4-tert-butylphenyl)aziridine . This can be prepared from 4-tert-butylstyrene through aziridination reactions. For instance, reaction with an N-haloamide in the presence of a base can yield the corresponding aziridine.

The corresponding epoxide, 4-tert-butylstyrene oxide , is also a valuable precursor. It can be synthesized by the epoxidation of 4-tert-butylstyrene using a peroxy acid. The subsequent ring-opening of this epoxide with an amine or an azide, followed by reduction, provides a pathway to the amino alcohol and ultimately the diamine.

Protecting Group Chemistry in the Synthesis of Substituted Ethane-1,2-diamines

In the multi-step synthesis of 1,2-diamines, the use of protecting groups is often essential to prevent unwanted side reactions of the amino functionalities. rsc.org The two amino groups of the target molecule may require different protecting groups to allow for their selective deprotection and subsequent derivatization. This is known as an orthogonal protection strategy.

Common amine protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is stable to a wide range of conditions but can be readily removed with acid. The Cbz group is also stable but is typically cleaved by hydrogenolysis. The choice of protecting group depends on the specific reaction conditions of the subsequent steps in the synthesis. For instance, if a reduction step with a metal hydride is planned, a Boc group would be a suitable choice, whereas if catalytic hydrogenation is to be employed, a Cbz group might be cleaved.

The differential protection of the two amino groups in a 1,2-diamine can be achieved by reacting the diamine with a limited amount of a protecting group reagent, leading to the mono-protected product. Alternatively, a stepwise approach can be used, where one amine is protected, the second is introduced and protected with a different group, and then the first protecting group is selectively removed.

Table 3: Common Amine Protecting Groups

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H2, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| p-Toluenesulfonyl | Ts | Strong acid or reductive cleavage |

Chemical Reactivity and Derivatization of 1 4 Tert Butylphenyl Ethane 1,2 Diamine

Oxidation Reactions and Functional Group Transformations

The oxidation of 1,2-diamines can lead to a variety of products depending on the oxidant and reaction conditions. For N-aryl-1,2-diamines, oxidation can result in the formation of complex heterocyclic structures. For instance, the chemical oxidation of aryl-substituted ortho-phenyldiamines can produce core-extended N,N′-disubstituted diaryl dihydrophenazine (DADHP) diradical dications. acs.org While specific studies on the oxidation of 1-(4-tert-butylphenyl)ethane-1,2-diamine are not extensively documented, the presence of the benzylic C-H bond and the amino groups suggests several potential oxidation pathways. The benzylic position is often susceptible to oxidation due to the lower bond-dissociation energy of the C-H bond, which is stabilized by the adjacent aryl ring. nih.gov

Palladium-catalyzed aerobic oxidative cyclization is a known method for synthesizing 1,2-diamine derivatives. nih.gov This process often involves the formation of a cyclic sulfamide (B24259) from an allylic sulfamide, which can then be converted to the corresponding 1,2-diamine. nih.gov Although this is a synthetic route to diamines, the principles of oxidative C-N bond formation are relevant.

| Reactant | Reagent/Catalyst | Conditions | Product | Reference |

| Allylic Sulfamides | Pd(TFA)₂/DMSO | Room Temperature, O₂ | Cyclic Sulfamide | nih.gov |

| Aryl-substituted ortho-phenyldiamines | Chemical Oxidant | - | N,N′-disubstituted diaryl dihydrophenazine diradical dications | acs.org |

This table represents general oxidation reactions of related diamine structures due to a lack of specific data for this compound.

Reduction Reactions and Subsequent Derivatives

The reduction of derivatives of 1,2-diamines is a common strategy to access saturated heterocyclic systems or to modify existing functional groups. For example, nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, a reaction useful for extending a carbon chain. ncert.nic.in Similarly, amides can be reduced to amines with LiAlH₄. ncert.nic.in

In the context of heterocyclic synthesis starting from diamines, the reduction of in-situ formed cyclic imines is a key step. Enzymatic cascades involving an oxidase and an imine reductase (IRED) can convert diamines to substituted pyrrolidines and piperidines. rsc.org The reduction of azobenzenes, which can be precursors to N-arylbenzene-1,2-diamines, is another relevant transformation, though the resulting hydrazobenzenes can be unstable. rsc.org

| Reactant | Reagent/Catalyst | Conditions | Product | Reference |

| Nitriles | LiAlH₄ or Catalytic Hydrogenation | - | Primary Amines | ncert.nic.in |

| Amides | LiAlH₄ | - | Amines | ncert.nic.in |

| Cyclic Imines (from diamines) | Imine Reductase (IRED) | Enzymatic Cascade | Saturated N-heterocycles | rsc.org |

This table illustrates general reduction reactions applicable to functional groups found in or derived from diamine structures.

Substitution Reactions on the Diamine Moiety

The amino groups of this compound are nucleophilic and readily undergo substitution reactions such as N-alkylation and N-acylation.

N-Alkylation: Amines can be alkylated by reaction with alkyl halides. ncert.nic.in This process, known as ammonolysis when ammonia (B1221849) is the nucleophile, can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. ncert.nic.in The reactivity of the halides follows the order RI > RBr > RCl. ncert.nic.in For a diamine like this compound, selective alkylation at one or both nitrogen atoms can be achieved by controlling the stoichiometry and reaction conditions.

N-Acylation: Primary and secondary amines react with acid chlorides, anhydrides, and esters in a nucleophilic substitution reaction to form amides. ncert.nic.in This acylation is typically carried out in the presence of a base like pyridine (B92270) to neutralize the acid byproduct and drive the reaction to completion. ncert.nic.in The formation of bis[(tert-butyl)aminocarbonyl]-1,2-diaminoethane complexes highlights the utility of acylated diamine ligands in coordination chemistry. researchgate.net

| Reaction Type | Reactant | Reagent | Product | Reference |

| N-Alkylation | Amine | Alkyl Halide | Alkylated Amine | ncert.nic.in |

| N-Acylation | Amine | Acid Chloride/Anhydride/Ester | Amide | ncert.nic.in |

This table provides a general overview of substitution reactions on the amine functional group.

Formation of Schiff Base Ligands from the Diamine Moiety

A significant area of reactivity for 1,2-diamines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). princeton.edu These reactions typically proceed via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N double bond.

The reaction of 1,2-diamines with two equivalents of an aldehyde can lead to the formation of tetradentate Schiff base ligands, which are highly valuable in coordination chemistry. For example, the condensation of salicylaldehyde (B1680747) with diamines is a common method to prepare salen-type ligands. princeton.edu These ligands can form stable complexes with a variety of metal ions. researchgate.net The specific reaction of this compound with aldehydes would yield chiral Schiff base ligands, which are of interest in asymmetric catalysis.

| Diamine | Carbonyl Compound | Product Type | Reference |

| 1,2-Diamine | Aromatic Aldehyde | Salen-type Ligand | princeton.edu |

| Benzene-1,2-diamine | Benzil (B1666583) | Quinoxaline | researchgate.net |

This table showcases the formation of Schiff bases and related compounds from 1,2-diamines.

Cyclization Reactions for the Synthesis of Nitrogen-Containing Heterocycles

1,2-Diamines are key precursors for the synthesis of various nitrogen-containing heterocyclic compounds. The specific heterocycle formed depends on the co-reactant and the reaction conditions.

Pyrazines: The condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is a classical method for synthesizing pyrazines. researchgate.netwikipedia.org

Imidazolines and Imidazoles: Reaction of a 1,2-diamine with an aldehyde or its derivative can yield imidazolines, which can be subsequently oxidized to imidazoles. The synthesis of unsymmetrical imidazolidines from N-substituted 1,2-diamines has been reported, which can then be used to produce chiral 1,2-diamines. acs.org

Other Heterocycles: Enzymatic cascades can be employed to convert diamines into saturated N-heterocycles like pyrrolidines and piperidines. rsc.org This involves an initial oxidation to a cyclic imine, which is then reduced. rsc.org

| Diamine | Co-reactant | Heterocyclic Product | Reference |

| 1,2-Diamine | 1,2-Dicarbonyl Compound | Pyrazine | researchgate.netwikipedia.org |

| N-Substituted 1,2-Diamine | Aldehyde | Imidazolidine | acs.org |

| Diamine | - (Enzymatic Cascade) | Pyrrolidine/Piperidine | rsc.org |

This table summarizes the synthesis of various nitrogen-containing heterocycles from 1,2-diamines.

Coordination Chemistry of 1 4 Tert Butylphenyl Ethane 1,2 Diamine As a Ligand

Ligand Design Principles and Coordination Modes

Information not available in the search results.

Synthesis and Isolation of Metal-Diamine Complexes

Information not available in the search results.

Complexation with Transition Metals (e.g., Zn(II), Cd(II), Pd(II), Fe(II/III))

Information not available in the search results.

Interactions with Alkali Metals

Information not available in the search results.

Structural Characterization of Coordination Compounds

Information not available in the search results.

X-ray Crystallography for Geometrical Analysis

Information not available in the search results.

Advanced Spectroscopic Probes (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared, Ultraviolet-Visible, Electron Paramagnetic Resonance, Mössbauer Spectroscopy)

Information not available in the search results.

Electronic Structure and Bonding Analysis within Metal-Diamine Complexes

The electronic structure and the nature of the metal-ligand bond in complexes of 1-(4-tert-butylphenyl)ethane-1,2-diamine are primarily dictated by the interaction between the metal d-orbitals and the nitrogen lone-pair orbitals of the diamine. As a bidentate N,N'-donor ligand, it forms a stable five-membered chelate ring upon coordination to a metal center.

The bonding in these complexes can be described using a combination of theoretical models, including Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory. The two nitrogen atoms of the diamine act as σ-donors, providing electron density to the metal center. The strength of this σ-donation influences the energy of the metal's d-orbitals. The presence of the 4-tert-butylphenyl group on the C1 carbon of the ethylenediamine (B42938) backbone can modulate the electronic properties of the ligand. The tert-butyl group is known to be electron-donating through inductive effects, which can increase the electron density on the phenyl ring and, to a lesser extent, influence the basicity of the nitrogen donors. This, in turn, can affect the strength of the metal-nitrogen bond.

In transition metal complexes, the d-orbital splitting pattern is a key determinant of their electronic and magnetic properties. For an octahedral complex, the d-orbitals split into two sets: the lower energy t₂g (dxy, dxz, dyz) and the higher energy eg (dx²-y², dz²) orbitals. The energy separation between these levels, denoted as Δo (or 10Dq), is influenced by the field strength of the ligands. Diamine ligands like ethylenediamine are generally considered to be strong-field ligands, leading to a larger Δo. This often results in low-spin complexes, particularly for d⁴-d⁷ metal ions. For instance, cobalt(III), a d⁶ metal ion, almost invariably forms low-spin, diamagnetic octahedral complexes with ethylenediamine ligands, which are substitution-inert. rsc.org

The electronic spectra of these complexes are expected to show d-d transitions, which correspond to the promotion of an electron from a lower energy d-orbital to a higher energy one. The energy and intensity of these absorptions provide valuable information about the d-orbital splitting and the symmetry of the coordination environment. Additionally, charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), may be observed, depending on the metal and its oxidation state.

Table 1: Expected Electronic Properties of Metal-1-(4-tert-butylphenyl)ethane-1,2-diamine Complexes

| Metal Ion (d-configuration) | Typical Geometry | Expected Spin State | Potential d-d Transitions |

| Cr(III) (d³) | Octahedral | High-spin | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) |

| Co(III) (d⁶) | Octahedral | Low-spin | ¹A₁g → ¹T₁g, ¹A₁g → ¹T₂g |

| Ni(II) (d⁸) | Octahedral | High-spin | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) |

| Cu(II) (d⁹) | Distorted Octahedral | High-spin | ²Eg → ²T₂g (broad band) |

| Pt(II) (d⁸) | Square Planar | Low-spin | d-d transitions in the UV-Vis region |

This table presents a generalized expectation based on common metal ions and the behavior of similar ethylenediamine ligands. Actual properties may vary.

Computational methods, such as Density Functional Theory (DFT), can provide deeper insights into the electronic structure and bonding. These calculations can quantify the extent of σ-donation from the nitrogen atoms and evaluate the influence of the tert-butylphenyl substituent on the electronic properties of the complex.

Stereochemistry and Isomerism in Metal-Diamine Coordination Compounds

The coordination of this compound to a metal center can lead to a variety of stereoisomers due to the ligand's inherent chirality and the conformational flexibility of the chelate ring. rsc.org Isomers are compounds with the same chemical formula but different arrangements of atoms. fiveable.melibretexts.orglibretexts.org

Chirality and Enantiomers:

The ligand this compound possesses a stereocenter at the C1 carbon atom, meaning it can exist as two enantiomers: (R)-1-(4-tert-butylphenyl)ethane-1,2-diamine and (S)-1-(4-tert-butylphenyl)ethane-1,2-diamine. When a chiral ligand coordinates to a metal, the resulting complex is also chiral.

For octahedral complexes of the type [M(diamine)₃]ⁿ⁺, the arrangement of the three chelate rings around the metal center generates metal-centered chirality, designated as Λ (lambda) for a left-handed propeller-like twist and Δ (delta) for a right-handed twist. rsc.orgresearchgate.net If a racemic mixture of the diamine is used, a mixture of diastereomeric complexes can be formed, such as Δ-[M((R)-diamine)₃]ⁿ⁺ and Δ-[M((S)-diamine)₃]ⁿ⁺. The use of an enantiomerically pure diamine can often induce a preferred configuration (Λ or Δ) at the metal center.

Conformational Isomerism:

The five-membered chelate ring formed by the diamine ligand is not planar and adopts a puckered conformation. This conformation is described by the torsion angle of the C-C bond and is designated as λ (lambda) for a left-handed twist and δ (delta) for a right-handed twist. rsc.orgresearchgate.net The substituent on the carbon backbone, in this case, the 4-tert-butylphenyl group, will preferentially occupy a pseudo-equatorial position to minimize steric hindrance. rsc.org

In a tris(chelate) complex like [M(diamine)₃]ⁿ⁺, each of the three ligands can have a λ or δ conformation. This leads to conformational diastereomers. For a given metal-centered configuration (e.g., Δ), there can be four possible conformational isomers: Δ(λλλ), Δ(λλδ), Δ(λδδ), and Δ(δδδ). rsc.org These isomers can have different stabilities and may interconvert in solution. The relative orientation of the C-C bonds of the chelate rings with respect to the C₃ symmetry axis of the complex is described as lel (parallel) or ob (oblique). rsc.orgresearchgate.net For example, in a Δ-configured complex, a λ conformation corresponds to a lel orientation, while a δ conformation corresponds to an ob orientation. rsc.org

Geometric Isomerism:

For complexes of the type [M(diamine)₂X₂]ⁿ⁺, where X is a monodentate ligand, two geometric isomers are possible: cis, where the X ligands are adjacent to each other, and trans, where they are opposite. libretexts.org The chirality of the diamine ligand adds further layers of isomerism to these geometric forms.

In square planar complexes, such as those of Pt(II), cis- and trans- isomers can also exist. For a complex like [Pt(diamine)X₂], the use of a chiral diamine will result in chiral cis and trans isomers.

Table 2: Potential Isomers for Metal Complexes of this compound

| Complex Type | Source of Isomerism | Possible Isomers |

| [M(diamine)₃]ⁿ⁺ (octahedral) | Metal-centered chirality | Λ and Δ enantiomers |

| Chelate ring conformation | (λλλ), (λλδ), (λδδ), (δδδ) diastereomers for each enantiomer | |

| [M(diamine)₂X₂]ⁿ⁺ (octahedral) | Geometric arrangement | cis and trans diastereomers |

| Metal-centered chirality (cis isomer) | Λ and Δ enantiomers for the cis form | |

| Chelate ring conformation | Conformational isomers for each geometric and optical isomer | |

| [M(diamine)X₂] (square planar) | Geometric arrangement | cis and trans isomers |

The specific isomers that are formed and their relative stabilities are influenced by a combination of steric and electronic factors, including the size of the metal ion, the nature of other ligands in the coordination sphere, and solvent effects. The bulky 4-tert-butylphenyl group is expected to play a significant role in dictating the preferred stereochemistry of the resulting metal complexes.

Role as an Organocatalyst in Asymmetric Organic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in asymmetric synthesis. Chiral diamines and their derivatives are a prominent class of organocatalysts. However, a review of the scientific literature reveals a notable lack of specific studies detailing the application of this compound as a primary organocatalyst in several key asymmetric transformations.

Enantioselective Michael Addition Reactions

Diels-Alder Cycloadditions and Related Pericyclic Reactions

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. The development of enantioselective organocatalytic versions of this reaction has been a significant area of research. Chiral amines can catalyze Diels-Alder reactions by forming chiral iminium ions with α,β-unsaturated aldehydes. Despite the potential of this compound to act in this capacity, specific studies detailing its application and efficacy in enantioselective Diels-Alder or other pericyclic reactions are not found in a general survey of the literature.

Application as Chiral Ligands in Metal-Catalyzed Asymmetric Synthesis

The coordination of chiral ligands to metal centers is a cornerstone of asymmetric catalysis. The 1,2-diamine moiety in this compound makes it a suitable candidate for forming stable and effective chiral metal complexes.

Asymmetric Hydrogenation of Prochiral Substrates

The asymmetric hydrogenation of prochiral ketones and other unsaturated substrates is a widely used industrial and academic method for producing enantiomerically enriched alcohols and other chiral compounds. Ruthenium complexes bearing chiral diphosphine and diamine ligands are among the most successful catalysts for this transformation. The mechanism often involves a metal-ligand bifunctional pathway where a hydride on the metal and a proton from the diamine ligand are transferred to the substrate.

While the general class of 1,2-diamines is crucial for this catalysis, specific research detailing the performance of complexes derived from this compound is not extensively documented in readily accessible literature. Studies on analogous systems, such as those using (1S, 2S)-1,2-diphenylethane-1,2-diamine (DPEN), have shown high activity and moderate to high enantioselectivity in the hydrogenation of various ketones. For instance, the asymmetric hydrogenation of acetophenone (B1666503) using a RuRh/γ-Al2O3 catalyst modified with (1S, 2S)-DPEN and PPh3 resulted in high conversion and an enantiomeric excess (ee) of up to 79.6% for the (R)-aromatic alcohol.

Table 1: Asymmetric Hydrogenation of Prochiral Ketones with Related Diamine Ligands (Illustrative examples with analogous ligands due to lack of specific data for the title compound)

| Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Acetophenone | RuRh/γ-Al2O3-(1S, 2S)-DPEN/PPh3 | 92.5 | 79.6 (R) | |

| Ethylphenylketone | RuRh/γ-Al2O3-(1S, 2S)-DPEN/PPh3 | 95.9 | 81.2 (R) | |

| Isopropylphenylketone | RuRh/γ-Al2O3-(1S, 2S)-DPEN/PPh3 | 100 | 81.4 (R) |

Enantioselective Allylic Amination

Enantioselective allylic amination is a valuable transformation for the synthesis of chiral amines, which are important structural motifs in many biologically active molecules. Palladium-catalyzed versions of this reaction have been extensively developed, often employing chiral ligands to control the stereochemical outcome. While various chiral ligands have been successfully applied in this context, there is a lack of specific reports on the use of this compound as a ligand in enantioselective allylic amination.

Other Stereoselective Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Complexes derived from chiral 1,2-diamines, analogous to this compound, have proven to be versatile catalysts for a range of other important stereoselective carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

One prominent area of application is in the asymmetric Henry (nitroaldol) reaction , which forms a C-C bond between a nitroalkane and a carbonyl compound to produce valuable β-nitro alcohols. These products are versatile synthetic intermediates that can be readily converted to β-amino alcohols, α-hydroxy carboxylic acids, and other important functional groups. Copper(II) complexes of chiral diamines are particularly effective for this transformation. For instance, copper(II) acetate (B1210297) complexes with chiral N,N'-dialkyl-1,2-cyclohexanediamine derivatives have been shown to catalyze the reaction between various aldehydes and nitromethane (B149229) with high yields and enantioselectivities. nih.gov The steric and electronic properties of the diamine ligand are critical in controlling the stereochemical outcome.

The following table illustrates the typical performance of a chiral diamine-copper(II) catalytic system in the asymmetric Henry reaction, demonstrating the potential of such catalysts.

| Entry | Aldehyde | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | EtOH | -20 | 85 | 92 (R) |

| 2 | 4-Nitrobenzaldehyde | EtOH | -20 | 91 | 94 (R) |

| 3 | 2-Naphthaldehyde | EtOH | -20 | 88 | 91 (R) |

| 4 | Cyclohexanecarboxaldehyde | EtOH | -20 | 75 | 85 (R) |

| 5 | Isovaleraldehyde | EtOH | -20 | 72 | 88 (R) |

This data is representative of reactions catalyzed by analogous chiral diamine-copper complexes and is intended for illustrative purposes.

Another significant application is the asymmetric Michael addition , a key C-C bond-forming reaction that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalysts derived from chiral diamines, such as thiourea (B124793) derivatives of (R,R)-1,2-diphenylethylenediamine, have been successfully employed in the enantioselective Michael addition of aldehydes to maleimides. nih.gov These catalysts often operate through a dual-activation mechanism, where the basic amine moiety activates the nucleophile (as an enamine) and the thiourea moiety activates the electrophile through hydrogen bonding.

Furthermore, chiral diamine ligands are utilized in various carbon-heteroatom bond-forming reactions . This includes the palladium-catalyzed asymmetric allylic amination, which is a powerful method for the synthesis of chiral amines. nih.gov In these reactions, a chiral diamine ligand, often in the form of a phosphine (B1218219) derivative, coordinates to the palladium center and controls the stereochemistry of the nucleophilic attack of an amine on a π-allyl palladium intermediate.

Mechanistic Investigations of Catalytic Cycles Involving the Diamine

The mechanistic understanding of how chiral diamine ligands facilitate stereoselective catalysis is crucial for the rational design of new and improved catalysts. While specific mechanistic studies on catalysts derived from this compound are scarce, the general principles have been elucidated through studies of related systems.

In the case of copper-catalyzed asymmetric Henry reactions , the proposed catalytic cycle generally involves the formation of a copper(II) complex with the chiral diamine ligand. This complex acts as a Lewis acid, coordinating to the aldehyde to increase its electrophilicity and to orient it in a specific manner within the chiral pocket of the catalyst. The diamine ligand also plays a role in deprotonating the nitroalkane to generate the nucleophilic nitronate anion. The subsequent C-C bond formation occurs through the attack of the nitronate on the coordinated aldehyde. The stereoselectivity is determined by the facial selectivity of this attack, which is dictated by the steric and electronic interactions between the substrates and the chiral ligand. The final product is released upon protonation, regenerating the catalyst for the next cycle.

A simplified proposed catalytic cycle for a copper-diamine catalyzed Henry reaction is depicted below:

Catalyst Formation: The active catalyst is formed by the coordination of the chiral diamine ligand to a copper(II) salt.

Substrate Coordination: The aldehyde substrate coordinates to the copper center of the catalyst.

Nitronate Formation: A base, which can be an external base or the diamine ligand itself, deprotonates the nitroalkane to form the nitronate.

C-C Bond Formation: The nitronate attacks the coordinated aldehyde in a stereocontrolled manner.

Product Release: The β-nitro alcohol product is released, and the catalyst is regenerated.

In organocatalyzed Michael additions using chiral diamine-thiourea catalysts, the mechanism is believed to involve a dual activation pathway. The secondary amine of the diamine reacts with the donor aldehyde to form a nucleophilic enamine intermediate. Simultaneously, the thiourea moiety of the catalyst activates the Michael acceptor (the α,β-unsaturated compound) through hydrogen bonding, lowering its LUMO energy and orienting it for a stereoselective attack by the enamine. The resulting iminium ion is then hydrolyzed to release the product and regenerate the organocatalyst. The stereochemical outcome is controlled by the specific conformation of the ternary complex formed between the enamine, the Michael acceptor, and the catalyst.

Conclusion

1-(4-tert-butylphenyl)ethane-1,2-diamine represents a molecule with significant untapped potential. Its synthesis from readily available starting materials via established methods like asymmetric dihydroxylation makes it an accessible target for research. While detailed studies on its specific applications are still emerging, its structural features, particularly the bulky tert-butyl group, strongly suggest its utility as a chiral ligand in asymmetric catalysis and as a building block for novel coordination complexes and functional materials. Further investigation into the catalytic activity of its metal complexes and the properties of materials derived from it is warranted and promises to yield exciting new discoveries in the field of chemical science.

Theoretical and Computational Studies of 1 4 Tert Butylphenyl Ethane 1,2 Diamine

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical calculations, typically using DFT methods with basis sets like 6-311++G(d,p), would be the standard approach to determine the most stable conformation of 1-(4-tert-butylphenyl)ethane-1,2-diamine. These calculations would yield optimized bond lengths, bond angles, and dihedral angles. For related compounds, research often compares these computationally derived parameters with experimental data from X-ray crystallography to validate the theoretical model. researchgate.netmdpi.com The conformational analysis would be particularly important for the flexible ethane-1,2-diamine backbone, identifying the lowest energy arrangement of the amino groups and the tert-butylphenyl substituent.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Natural Bond Orbital Charges, Electron Localization Function, Density of States)

The electronic properties of this compound could be thoroughly investigated using a variety of computational techniques.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability and reactivity of the compound. researchgate.net For this molecule, the HOMO would likely be localized on the electron-rich aromatic ring and the nitrogen atoms of the diamine, while the LUMO would be distributed over the aromatic system.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution and intramolecular interactions. This method would quantify the charge on each atom, offering insights into the polarity of the molecule and identifying potential sites for electrophilic and nucleophilic attack. It can also reveal hyperconjugative interactions that contribute to the molecule's stability. nih.gov

Electron Localization Function (ELF) and Density of States (DOS): The ELF is used to visualize regions of high electron localization, such as chemical bonds and lone pairs. The DOS provides a graphical representation of the number of available electronic states at each energy level, complementing the FMO analysis.

Computational Prediction of Reaction Mechanisms and Transition States

Theoretical chemistry plays a vital role in mapping out potential reaction pathways. researchgate.net For this compound, computational methods could be used to model its behavior in various chemical reactions, such as its coordination with metal ions or its role as a catalyst. By calculating the energies of reactants, products, and transition states, researchers can predict the most likely reaction mechanisms and determine activation energies. This is particularly useful in catalyst design, where understanding the intricacies of reaction pathways can lead to the development of more efficient systems. researchgate.net

Simulation of Spectroscopic Properties (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Computational methods allow for the simulation of various spectra, which can then be compared with experimental data to confirm the structure of a compound.

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are often correlated with experimental data to aid in the assignment of signals. mdpi.com

Infrared (IR) and Raman: The vibrational frequencies of this compound could be calculated and compared to experimental FT-IR and FT-Raman spectra. This comparison helps in assigning the observed vibrational modes to specific functional groups and motions within the molecule. nih.gov

Ultraviolet-Visible (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic transitions that give rise to UV-Vis absorption spectra. This would help in understanding the electronic structure and chromophores present in the molecule.

Molecular Dynamics and Docking Studies of Molecular Interactions

Molecular dynamics (MD) simulations and molecular docking are powerful tools for studying how a molecule interacts with other molecules, including biological macromolecules like proteins.

Molecular Docking: If this compound were to be investigated for potential biological activity, molecular docking studies would be performed to predict its binding affinity and orientation within the active site of a target protein. researchgate.net This provides a static picture of the potential interaction.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to study the dynamic stability of the ligand-protein complex over time. researchgate.net These simulations provide insights into the conformational changes and the key interactions that stabilize the complex, offering a more realistic representation of the binding event.

While these computational methodologies are well-established and routinely applied, their specific application to this compound has not been documented in the accessible scientific literature. Future research in this area would be beneficial for a complete understanding of this compound's chemical and physical properties.

Biological Research Applications of 1 4 Tert Butylphenyl Ethane 1,2 Diamine Non Clinical Perspective

Elucidation of Molecular Target Interactions and Binding Mechanisms

The structural features of compounds containing a tert-butylphenyl group are instrumental in studying molecular interactions. The bulky tert-butyl group and the aromatic phenyl ring facilitate specific non-covalent interactions that are crucial for binding to biological targets.

Computational methods like molecular dynamics (MD) simulations are employed to understand these interactions at an atomic level. nih.gov Such simulations can model the formation of hydrogen bonds and pi-alkyl bonds between a ligand and its target, providing insights that are difficult to obtain through experimental methods alone. nih.gov

In the solid state, derivatives containing tert-butyl-phenyl substituents have been shown to form π–π stacked dimers. rsc.org Analysis of the crystal structures of similar azo compounds reveals that C-H⋯π and C-Cl⋯π interactions are among the most important intermolecular forces that stabilize the molecular packing. rsc.org These types of weak interactions, including hydrogen bonds and van der Waals forces, are fundamental to how a molecule like 1-(4-tert-butylphenyl)ethane-1,2-diamine might orient itself within a protein's binding pocket.

Modulation of Enzyme Activity in Biochemical Systems

Derivatives and analogs of this compound have been investigated as modulators of various enzyme systems. The tert-butylphenyl moiety often plays a key role in conferring potency and selectivity.

One notable example involves the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the pathogenesis of Parkinson's disease. mdpi.comnih.gov A series of 4-tert-butylphenoxy derivatives were found to be potent, reversible, and selective inhibitors of human MAO-B (hMAO-B). mdpi.comnih.gov For instance, the lead compound DL76, which features this scaffold, exhibited an IC₅₀ value of 48 nM for hMAO-B. nih.gov

Furthermore, compounds based on a benzil (B1666583) (1,2-diphenylethane-1,2-dione) scaffold, which is structurally related to the phenylethane core of the target compound, have been identified as potent and selective inhibitors of mammalian carboxylesterases (CEs) with Ki values in the low nanomolar range. researchgate.net Studies indicated that the ethane-1,2-dione moiety was essential for this inhibitory activity. researchgate.net In a broader context, heterocyclic scaffolds such as 1,3,4-oxadiazole, when incorporated into drug-like molecules, have been shown to inhibit a range of enzymes critical to cancer cell proliferation, including thymidylate synthase, topoisomerase II, and histone deacetylases (HDACs). nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure translates into biological function and for optimizing lead compounds. For molecules containing the tert-butylphenyl group, SAR studies have yielded key mechanistic insights.

FXR Antagonism: In the development of farnesoid X receptor (FXR) antagonists, the 3-(tert-butyl)-4-hydroxyphenyl unit was found to be essential for antagonistic activity. nih.gov

MAO-B Inhibition: For 4-tert-butylphenoxy derivatives acting as MAO-B inhibitors, SAR studies revealed that inhibitory potency was significantly influenced by the nature of the amine moiety and the length of the alkyl chain connecting it to the phenoxy core. mdpi.com

Carboxylesterase Inhibition: For benzil analogues inhibiting carboxylesterases, the ethane-1,2-dione group was determined to be a critical pharmacophore, with potency being dependent on substitutions within the benzene (B151609) rings. researchgate.net

Anticancer Activity: In certain classes of 1,3,4-thiadiazole (B1197879) derivatives with antiproliferative effects, the presence of electron-withdrawing substituents on the phenyl ring was found to enhance activity. mdpi.com

These studies collectively underscore the importance of the tert-butylphenyl group for target engagement and the diamine or related functionalities for modulating biological activity.

Investigation of Antimicrobial Properties in in vitro Models and Mechanistic Exploration

The antimicrobial potential of compounds featuring a tert-butylphenyl group has been evaluated in various in vitro models. The lipophilic nature of the tert-butyl group can facilitate the disruption of microbial membranes, contributing to antimicrobial effects.

Research has shown that 2,4-di-tert-butylphenol, a related compound, exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. researchgate.net It has demonstrated efficacy against pathogenic strains like Streptococcus pyogenes and drug-resistant Staphylococcus aureus (MRSA). researchgate.net Some studies also report activity against certain Gram-negative bacteria. researchgate.net The mechanism of action is thought to involve the inhibition of biofilm formation, with one study noting up to 79% inhibition of S. pyogenes biofilm at a concentration of 48 µg/mL. researchgate.net

The table below summarizes the minimum inhibitory concentrations (MIC) for related tert-butyl compounds against various bacterial strains, illustrating the potential contribution of this chemical group to antimicrobial activity.

| Compound Class | Organism | MIC (µg/mL) | Citation |

| Terfenadine Analogs (tert-butyl compounds) | MRSA | 2 | researchgate.net |

| Terfenadine Analogs (tert-butyl compounds) | VISA | 2 | researchgate.net |

| Terfenadine Analogs (tert-butyl compounds) | VRSA | 2 | researchgate.net |

| 2,4-di-tert-butylphenol | Streptococcus pyogenes | Not specified, but active | researchgate.net |

MRSA: Methicillin-resistant Staphylococcus aureus; VISA: Vancomycin-intermediate S. aureus; VRSA: Vancomycin-resistant S. aureus.

Exploration of Anticancer Properties in in vitro Models and Mechanistic Exploration

The 1,2-diamine moiety is a classic ligand in coordination chemistry, and its derivatives are extensively used to form complexes with platinum for anticancer research. researchgate.net While data on the free ligand this compound is limited, its role as a "non-leaving group" ligand in platinum complexes provides a clear avenue for exploring its anticancer potential in vitro.

Platinum(II) complexes bearing diamine ligands, analogous to cisplatin (B142131) and oxaliplatin, are known to exert cytotoxic effects primarily by binding to nuclear DNA. mit.edu After cellular uptake and aquation, the activated platinum(II) center forms covalent adducts with DNA, predominantly creating 1,2-intrastrand cross-links that inhibit transcription and replication, ultimately triggering apoptosis. researchgate.netmit.edu

The structure of the diamine ligand is critical. Modifications to this ligand can alter the complex's cellular uptake, DNA binding kinetics, and ability to overcome resistance to existing platinum drugs. nih.gov For example, increasing the lipophilicity of the complex, which could be achieved by incorporating a tert-butylphenyl group into the diamine ligand, has been shown to enhance cellular uptake and, in some cases, cytotoxicity. nih.gov Platinum(IV) complexes are often investigated as more stable prodrugs that can be reduced to the active Pt(II) species within the cell. nih.govrsc.org

The cytotoxic activity of several platinum-diamine complexes against various human cancer cell lines is presented below.

| Complex/Ligand Class | Cell Line | IC₅₀ (µM) | Citation |

| Pyridine (B92270) derivatives with thiadiazole | HCT-116 (Colon Carcinoma) | 2.03–37.56 | mdpi.com |

| Pyridine derivatives with thiadiazole | Hep-G2 (Hepatocellular Carcinoma) | 2.03–37.56 | mdpi.com |

| Thiadiazole with propenyl group | MCF-7 (Breast Cancer) | 1.52 | mdpi.com |

| Thiadiazole with propenyl group | HCT-116 (Colon Carcinoma) | 10.3 | mdpi.com |

Mechanistic studies on related compounds have shown that their tumoricidal activity can be realized through the induction of apoptosis and increased total caspase activity in cancer cells. rsc.orgnih.gov

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(4-Tert-butylphenyl)ethane-1,2-diamine and its derivatives?

The compound is typically synthesized via reductive alkylation of ethylenediamine with a carbonyl precursor (e.g., 4-tert-butylbenzaldehyde) using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. This method ensures selective amine formation while preserving the tert-butylphenyl group. Structural confirmation is achieved via IR (NH stretches at 3350–3400 cm⁻¹) and ¹H NMR (singlets for methylene protons and aromatic signals) .

Q. How can spectroscopic methods validate the structure of this compound?

- IR Spectroscopy : Detect NH stretching vibrations (~3350–3400 cm⁻¹) and absence of carbonyl peaks to confirm reductive alkylation success.

- ¹H NMR : Identify singlet signals for methylene protons (δ ~3.2–3.5 ppm) and aromatic protons (δ ~7.2–7.4 ppm) from the tert-butylphenyl group. Exchangeable NH protons appear as broad signals (~δ 1.5–2.0 ppm) that disappear upon D₂O treatment .

Q. What strategies improve the yield of this compound in reductive alkylation?

Optimize reaction conditions by controlling pH (weakly acidic), temperature (room temperature), and stoichiometry (excess ethylenediamine). Use NaBH₃CN instead of NaBH₄ to minimize side reactions with carbonyl groups .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization) of this compound compare to its alkyl-substituted analogs?

The transpiration method measures vapor pressures over a temperature range, enabling calculation of enthalpy of vaporization (ΔHvap) via Clausius-Clapeyron equations. Group-additivity and quantum-chemical (QC) methods validate experimental ΔHvap values. For example, tert-butyl substitution increases steric bulk, reducing volatility compared to methyl-substituted analogs .

Q. What coordination chemistry applications exist for this compound?

The compound acts as a bidentate ligand, donating two nitrogen lone pairs to metal centers. For instance, in nickel(II) complexes, it replaces water ligands in [Ni(H₂O)₆]²⁺, forming stable complexes with distinct spectral shifts (e.g., color changes from green to violet in solution) .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinity with biological targets. Molecular dynamics (MD) simulations assess interactions with enzymes or DNA, aiding in rational drug design for anthelmintic or antiproliferative applications .

Q. What experimental approaches resolve contradictions in spectral data for this compound derivatives?

Combine multiple techniques:

Q. How does the tert-butyl group influence the lipophilicity and bioactivity of this compound derivatives?

ClogP calculations and thin-layer chromatography (Rf values) quantify lipophilicity. The tert-butyl group enhances membrane permeability, improving in vitro anthelmintic activity against Fasciola hepatica by ~40% compared to unsubstituted analogs .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.